molecular formula C5H12N2O3S B13583467 2-amino-N-methanesulfonyl-2-methylpropanamide

2-amino-N-methanesulfonyl-2-methylpropanamide

Cat. No.: B13583467
M. Wt: 180.23 g/mol
InChI Key: YCWCYGBREVEGOF-UHFFFAOYSA-N
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Description

2-amino-N-methanesulfonyl-2-methylpropanamide is a chemical compound with the molecular formula C5H12N2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methanesulfonyl group, and a methylpropanamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methanesulfonyl-2-methylpropanamide typically involves the reaction of 2-amino-2-methylpropanamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methanesulfonyl-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides depending on the electrophile used.

Scientific Research Applications

2-amino-N-methanesulfonyl-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-methanesulfonyl-2-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methylpropanamide: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.

    N-methanesulfonyl-2-methylpropanamide: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological molecules.

Uniqueness

2-amino-N-methanesulfonyl-2-methylpropanamide is unique due to the presence of both the amino and methanesulfonyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with similar compounds.

Properties

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

IUPAC Name

2-amino-2-methyl-N-methylsulfonylpropanamide

InChI

InChI=1S/C5H12N2O3S/c1-5(2,6)4(8)7-11(3,9)10/h6H2,1-3H3,(H,7,8)

InChI Key

YCWCYGBREVEGOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NS(=O)(=O)C)N

Origin of Product

United States

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